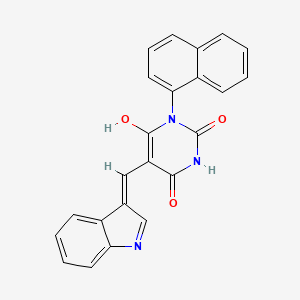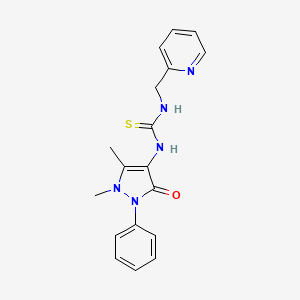![molecular formula C19H27N3O2 B6083805 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one, also known as BMS-806, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that regulates numerous cellular processes such as cell proliferation, differentiation, and apoptosis. BMS-806 has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various signaling pathways that are critical for cell survival and proliferation. By inhibiting CK2 activity, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one disrupts these signaling pathways and induces cell death in cancer cells. In addition, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to modulate the activity of other proteins that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one induces cell death by inhibiting CK2 activity and disrupting signaling pathways that are critical for cell survival. In animal models of neurodegenerative disorders, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has also been shown to modulate the activity of other proteins that are involved in cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for CK2. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been shown to be effective in inhibiting CK2 activity in various cell lines and animal models. However, the limitations of using 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one for different applications.
Orientations Futures
There are several future directions for the research on 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to study the mechanisms underlying the neuroprotective effects of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis and administration of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one for different applications.
Méthodes De Synthèse
The synthesis of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one involves several steps, including the reaction of 4-(2-methoxyethyl)-N-methylbenzenamine with 6-bromo-2-(4-bromophenyl)pyrimidin-4(3H)-one to form 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. The synthesis of 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
4-butyl-2-[4-[[2-methoxyethyl(methyl)amino]methyl]phenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-5-6-17-13-18(23)21-19(20-17)16-9-7-15(8-10-16)14-22(2)11-12-24-3/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGMNPMHIMTXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)CN(C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)
![2-ethyl-7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083824.png)